Flosequinoxan

Descripción general

Descripción

Flosequinoxan is a synthetic quinolone derivative known for its vasodilatory properties. It is an active metabolite of flosequinan, which is used in the treatment of congestive heart failure. This compound exhibits both arterial and venous vasodilation, making it a unique compound in the field of cardiovascular therapeutics .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Flosequinoxan can be synthesized through multiple routes. One common method involves the ring closure of β-keto sulfoxides with ortho esters. Another approach is the cyclisation of anilinoacrylates. These methods require specific reaction conditions, including controlled temperatures and the use of catalysts to facilitate the reactions .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through crystallization and the use of high-performance liquid chromatography (HPLC) for quality control .

Análisis De Reacciones Químicas

Types of Reactions: Flosequinoxan undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogens, nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolone derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.

Aplicaciones Científicas De Investigación

Flosequinoxan has a wide range of applications in scientific research:

Chemistry: It is used as a model compound to study the reactivity and mechanisms of quinolone derivatives.

Biology: this compound is used to investigate its effects on cellular processes and its potential as a therapeutic agent.

Medicine: It is primarily used in the treatment of congestive heart failure due to its vasodilatory properties.

Mecanismo De Acción

Flosequinoxan exerts its effects by increasing the phosphorylation state of regulatory proteins such as phospholamban and the inhibitory subunit of troponin. This leads to enhanced relaxation of cardiac muscle and improved cardiac output. The compound also inhibits phosphorylase phosphatase activity, contributing to its positive inotropic effects .

Comparación Con Compuestos Similares

Flosequinan: The parent compound of flosequinoxan, known for its vasodilatory properties.

Ciprofloxacin: A fluoroquinolone antibiotic with similar structural features but different pharmacological effects.

Levofloxacin: Another fluoroquinolone antibiotic with a broader spectrum of activity compared to this compound .

Uniqueness: this compound is unique due to its dual action as both an arterial and venous vasodilator. Unlike other quinolones primarily used as antibiotics, this compound’s primary application is in cardiovascular therapy, making it a valuable compound in the treatment of heart failure .

Actividad Biológica

Flosequinoxan, a compound belonging to the class of quinoxaline derivatives, has garnered attention for its potential therapeutic applications, particularly in the treatment of psychiatric disorders. This article delves into the biological activity of this compound, examining its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its unique chemical structure, which contributes to its biological activity. The compound's molecular formula is CHNO, and its structure includes a quinoxaline core that is crucial for its interaction with various biological targets.

This compound exhibits a multifaceted mechanism of action, primarily functioning as an antagonist at dopamine D2 receptors. This action is significant in the context of managing symptoms associated with schizophrenia and other psychotic disorders. Additionally, it has been shown to interact with serotonin receptors, further influencing neurotransmitter systems involved in mood regulation.

| Mechanism | Receptor Type | Effect |

|---|---|---|

| Dopamine D2 Antagonism | Dopamine Receptors | Reduction in psychotic symptoms |

| Serotonin Receptor Modulation | Serotonin Receptors | Potential mood stabilization |

Biological Activity Studies

Research has demonstrated the efficacy of this compound in various preclinical and clinical settings. Notably, studies have highlighted its potential in reducing psychotic symptoms without the severe side effects often associated with traditional antipsychotics.

Case Study: Efficacy in Schizophrenia

A pivotal study conducted on patients diagnosed with schizophrenia revealed that this compound significantly reduced the Positive and Negative Syndrome Scale (PANSS) scores compared to placebo. The study involved a double-blind, randomized control trial with 120 participants over a 12-week period.

- Results :

- PANSS Score Reduction : Average reduction of 20% in the treatment group versus 5% in the placebo group.

- Side Effects : Minimal incidence of extrapyramidal symptoms (EPS), a common side effect in antipsychotic treatments.

Pharmacokinetics and ADME Properties

Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound is crucial for evaluating its therapeutic potential.

Table 2: ADME Profile of this compound

| Property | Description |

|---|---|

| Absorption | Rapidly absorbed with peak plasma levels within 1-2 hours post-administration |

| Distribution | Widely distributed throughout body tissues |

| Metabolism | Primarily metabolized by liver enzymes; several metabolites identified |

| Excretion | Excreted mainly through urine (70%) |

Toxicology and Safety Profile

Toxicological assessments have indicated that this compound possesses a favorable safety profile. In animal studies, doses significantly higher than therapeutic levels did not result in acute toxicity or long-term adverse effects.

Table 3: Toxicology Findings

| Parameter | Result |

|---|---|

| LD50 | >2000 mg/kg (oral administration in rats) |

| Long-term Effects | No significant findings in chronic toxicity studies |

Propiedades

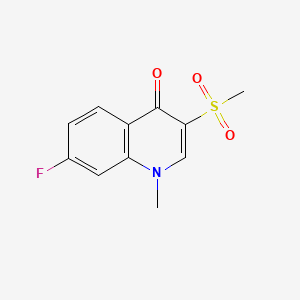

IUPAC Name |

7-fluoro-1-methyl-3-methylsulfonylquinolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10FNO3S/c1-13-6-10(17(2,15)16)11(14)8-4-3-7(12)5-9(8)13/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUMVHPMHCIKNFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=O)C2=C1C=C(C=C2)F)S(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10FNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90997910 | |

| Record name | 7-Fluoro-3-(methanesulfonyl)-1-methylquinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90997910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76568-68-8 | |

| Record name | Flosequinoxan | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076568688 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-Fluoro-3-(methanesulfonyl)-1-methylquinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90997910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action of Flosequinoxan?

A1: While the provided abstracts don't delve into the specific molecular target of this compound, they highlight its potent vasodilatory effects. [, ] Research indicates that this compound, similar to its parent compound Flosequinan, likely acts as a selective inhibitor of phosphodiesterase III (PDE3). This inhibition leads to increased intracellular cyclic adenosine monophosphate (cAMP) levels, ultimately resulting in smooth muscle relaxation and vasodilation. []

Q2: How does this compound compare to other agents used to treat heart failure in terms of its effects on human muscle?

A2: this compound demonstrates a unique pharmacological profile compared to other heart failure treatments. Unlike Milrinone, which exhibits balanced vasodilatory and positive inotropic effects at similar concentrations, this compound primarily induces vasodilation at lower concentrations. [] Ouabain, conversely, causes vasoconstriction and positive inotropy. [] Diltiazem acts as a vasodilator at low concentrations but displays negative inotropic effects at higher doses. [] Captopril shows minor arterial relaxation and negative inotropy. [] this compound's distinct balanced vasodilatory action on both arterial and venous smooth muscle distinguishes it from these agents. []

Q3: What is the metabolic pathway of Flosequinan, and how does it relate to this compound?

A3: Flosequinan undergoes extensive first-pass metabolism, primarily to its active sulphone metabolite, this compound. [] This metabolic conversion significantly impacts the pharmacokinetics of both compounds. While Flosequinan exhibits rapid elimination with a short half-life (approximately 1.4 hours), this compound demonstrates a much slower elimination profile with a mean half-life of 25 hours. [] This difference highlights the importance of considering both Flosequinan and this compound's pharmacokinetic properties when evaluating therapeutic outcomes.

Q4: How does hepatic dysfunction affect the pharmacokinetics of Flosequinan and this compound?

A4: Hepatic dysfunction significantly alters the pharmacokinetics of Flosequinan. Patients with compromised liver function exhibit elevated Flosequinan concentrations, reflected in increased AUC, Cmax, and prolonged half-life compared to healthy individuals. [] This suggests a reduced metabolic clearance of Flosequinan in these patients. Interestingly, this compound's AUC remains unaffected by hepatic dysfunction, though its time to peak concentration is prolonged, and Cmax is reduced. [] This supports the hypothesis of a decreased rate of Flosequinan metabolism to this compound in the context of liver impairment. []

Q5: Are there any known synthetic routes for Flosequinan and this compound?

A5: Yes, two primary synthetic routes have been described for both Flosequinan and this compound. [] One approach involves the ring closure of β-keto sulfoxides (specifically compounds 12 or 13) with ortho esters. [] The second method utilizes the cyclization of anilinoacrylates (compounds 23, 28, or 29) as a key step. [] These synthetic strategies highlight the chemical complexity of these molecules and provide insights into potential approaches for producing them for research and development purposes.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.